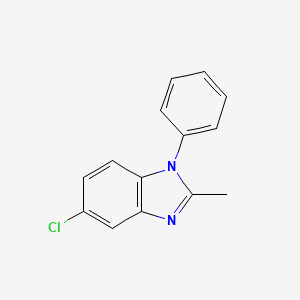![molecular formula C13H13ClN2O B5806578 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B5806578.png)
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position, a hydroxyl group at the 2-position, and a 6-methylpyridin-2-ylamino group attached to the benzene ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol can be achieved through a multi-step process. One common method involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour, resulting in a clear orange solution. This solution is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the desired compound after seven days .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols, depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their antimicrobial and antioxidant properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells .
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Used as a nitrification inhibitor.
4’-Chloro-2,2’6’,2″-terpyridine: Utilized in supramolecular chemistry.
2,4-Dichloro-6-methylpyrimidine: Involved in the synthesis of pyrimidine derivatives.
Uniqueness
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of both a chloro and a hydroxyl group on the benzene ring, as well as the 6-methylpyridin-2-ylamino group
特性
IUPAC Name |
4-chloro-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWHVNMRYFCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
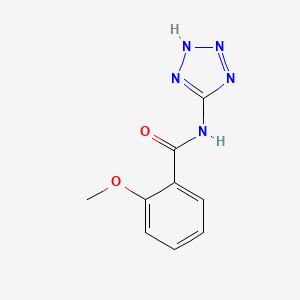
![ETHYL 3-{[(4-ETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5806505.png)


![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)
![1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea](/img/structure/B5806532.png)

![4-bromo-N-[(3,5-dimethoxyphenyl)methyl]aniline](/img/structure/B5806546.png)
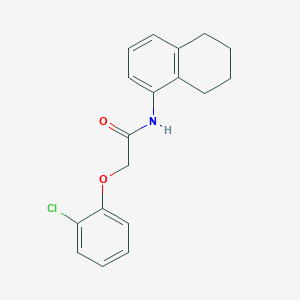
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole](/img/structure/B5806555.png)
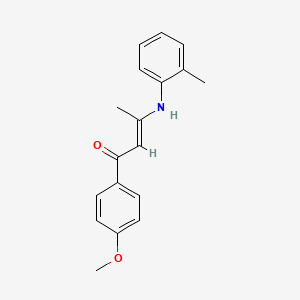
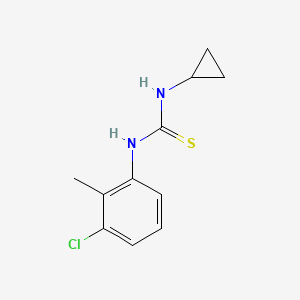
![METHYL 2-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5806593.png)
